4,6-dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine
Description
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-16-14-17(2)24-22(23-16)30-19-6-5-11-25(15-19)21(27)18-7-9-20(10-8-18)31(28,29)26-12-3-4-13-26/h7-10,14,19H,3-6,11-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUFOCMOFGCKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the pyrrolidine-1-sulfonyl group and the piperidin-3-yl moiety can be done through nucleophilic substitution reactions and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or sulfonyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
4,6-dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
BI81524: 4,6-Dimethyl-2-{[1-(5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl)Pyrrolidin-3-yl]Oxy}Pyrimidine
- Molecular Formula : C20H25N3O3S (MW: 387.49 g/mol)
- Key Differences: Replaces the benzoyl-pyrrolidine sulfonyl group with a tetrahydronaphthalene sulfonyl moiety. Lacks the piperidine linker, which may limit conformational adaptability during target engagement .
Sustained-Release Pyrimidine Derivative ()
- Structure: 5-Acetyl-4,6-dimethyl-2-[2-(4-(2-methoxyphenyl)piperazinyl)ethylamino]pyrimidine trihydrochloride.
- Key Differences: Substitutes the piperidin-3-yloxy group with an ethylamino-piperazinyl linker. The acetyl group at position 5 and trihydrochloride salt enhance stability and bioavailability. Patent data highlight its use in sustained-release formulations, suggesting prolonged therapeutic effects compared to the target compound’s unmodified structure .
Fluorinated Benzisoxazole Derivatives ()
- Example Structure : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- Key Differences: Replaces the pyrimidine core with a pyrido[1,2-a]pyrimidinone system. Incorporates a 6-fluoro-benzisoxazole group, which may enhance target selectivity for CNS receptors. The ethyl-piperidine linker and fluorinated heterocycle suggest improved metabolic stability but reduced solubility compared to the target compound .
Structural and Functional Analysis
Table 1: Comparative Properties of Target Compound and Analogs
Research Implications
- Target Compound : The pyrrolidine sulfonyl and piperidine linker may offer a balance between solubility and bioavailability, but pharmacological data are lacking.
- BI81524 : Its hydrophobic structure suggests utility in lipophilic environments (e.g., blood-brain barrier penetration), but solubility limitations require formulation optimization .
- Fluorinated Benzisoxazole : Demonstrates how fluorination and heterocycle modification can enhance target specificity, though at the cost of solubility .
Biological Activity
4,6-Dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a complex organic compound that exhibits a range of biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with various functional groups that contribute to its biological activity. The presence of a pyrrolidine sulfonyl group and a piperidine moiety enhances its interaction with biological targets, potentially influencing its pharmacodynamics.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including the one , can exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values against various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), showcasing its potential as an antitumor agent . The structure-activity relationship analysis suggests that specific substitutions on the pyrimidine ring enhance cytotoxicity.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.29 ± 0.58 |
| Compound B | HeLa | 3.72 ± 0.91 |
| Compound C | MCF-7 | 9.23 ± 0.56 |
Antimicrobial Activity
Compounds containing sulfonamide groups are known for their antibacterial properties. The synthesized derivatives of this compound were evaluated for their antibacterial activity against various strains, showing promising results in inhibiting bacterial growth . The presence of the pyrrolidine sulfonyl group is crucial for this antimicrobial effect.
Table 2: Antibacterial Activity Profiles
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.50 µg/mL |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease . The mechanism involves binding to the active site of the enzyme, preventing substrate access.
Case Studies
- Antitumor Efficacy : A study involving the synthesis of novel derivatives based on the compound revealed significant antitumor activity in vitro. The derivatives were tested against multiple cancer cell lines, leading to the identification of several compounds with enhanced efficacy compared to existing treatments .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of pyrimidine derivatives, where the target compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the functional groups attached to the pyrimidine core can significantly affect biological activity. For example:
- The introduction of electron-withdrawing groups enhances anticancer activity.
- The presence of a sulfonamide moiety is essential for antibacterial effects.
Figure 1: Structure-Activity Relationship Insights
SAR Insights (Placeholder for illustrative purposes)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
